molecular formula C13H15BrN2 B3185691 7-Bromo-8-methyl-2-propylquinolin-4-amine CAS No. 1189105-52-9

7-Bromo-8-methyl-2-propylquinolin-4-amine

Cat. No. B3185691
CAS RN: 1189105-52-9
M. Wt: 279.18 g/mol
InChI Key: SECHHRFSZKXURL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods can yield this compound. One notable approach involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination or hydroarylation using mono-propargylated aromatic ortho-diamines. These annulations can be conducted with either stannic chloride or indium (III) chloride, resulting in 6-endo-dig or 6-exo-dig cyclizations, respectively .


Molecular Structure Analysis

The molecular structure of 7-Bromo-8-methyl-2-propylquinolin-4-amine consists of a quinoline ring system with specific substituents. The bromine atom at position 7, the methyl group at position 8, and the propylamine moiety at position 4 contribute to its overall structure. For a visual representation, refer to the chemical structure provided by Smolecule.


Chemical Reactions Analysis

The compound’s reactivity likely involves its quinoline core. The 4-membered beta-lactam ring in quinolines mimics the D-Ala-D-Ala peptide terminus, which serves as the natural substrate for transpeptidase activity during cell wall peptidoglycan synthesis. Tight binding of beta-lactam drugs to penicillin-binding proteins (PBPs) inhibits cell wall synthesis, leading to osmotic instability and cell death .

Mechanism of Action

The beta-lactam ring in 7-Bromo-8-methyl-2-propylquinolin-4-amine binds to PBPs involved in cell wall cross-linking (transpeptidases). This binding inhibits cell wall synthesis, ultimately causing cell death. The compound is active against both gram-positive and gram-negative bacteria .

Future Directions

  • Aichhorn, S., Himmelsbach, M., & Schöfberger, W. (2015). Synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium chlorides. Organic & Biomolecular Chemistry, 13(37), 9373-9380

properties

CAS RN

1189105-52-9

Product Name

7-Bromo-8-methyl-2-propylquinolin-4-amine

Molecular Formula

C13H15BrN2

Molecular Weight

279.18 g/mol

IUPAC Name

7-bromo-8-methyl-2-propylquinolin-4-amine

InChI

InChI=1S/C13H15BrN2/c1-3-4-9-7-12(15)10-5-6-11(14)8(2)13(10)16-9/h5-7H,3-4H2,1-2H3,(H2,15,16)

InChI Key

SECHHRFSZKXURL-UHFFFAOYSA-N

SMILES

CCCC1=CC(=C2C=CC(=C(C2=N1)C)Br)N

Canonical SMILES

CCCC1=CC(=C2C=CC(=C(C2=N1)C)Br)N

Origin of Product

United States

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